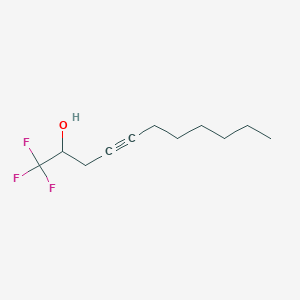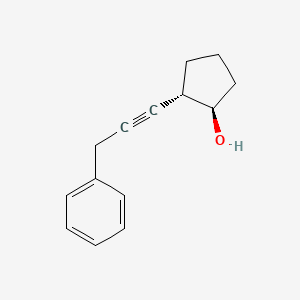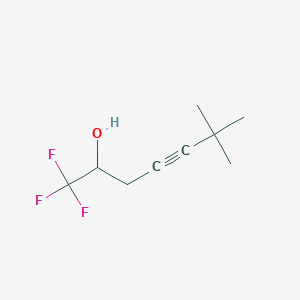
1,1,1-Trifluoroundec-4-yn-2-ol
Vue d'ensemble
Description
1,1,1-Trifluoroundec-4-yn-2-ol, also known as 4-trifluoromethylundec-2-yn-1-ol, is a synthetic organic compound belonging to the class of aliphatic hydrocarbons. It is a colorless liquid with a pungent odor, and is used in a variety of applications, including as a solvent, a reagent, and a pharmaceutical intermediate. In addition, it has been studied for its potential use in the development of new drugs and as a potential replacement for other fluorinated compounds.
Applications De Recherche Scientifique
1,1,1-Trifluoroundec-4-yn-2-ol has been studied for its potential uses in a variety of scientific research applications. It has been used as a solvent for various reactions, and it has been used as a reagent in the synthesis of pharmaceutical intermediates. In addition, it has been studied for its potential use in the development of new drugs and as a potential replacement for other fluorinated compounds.
Mécanisme D'action
1,1,1-Trifluoroundec-4-yn-2-ol acts as a trifluoromethylating agent, which means it can be used to add a trifluoromethyl group to a molecule. This is typically done by reacting the compound with an alkyl halide or an alkyne. The trifluoromethyl group can then be used to modify the properties of the molecule, such as its solubility, reactivity, and stability.
Biochemical and Physiological Effects
1,1,1-Trifluoroundec-4-yn-2-ol has been studied for its potential biochemical and physiological effects. It has been shown to be a non-toxic compound, and it is not known to be a mutagen or carcinogen. However, it is known to be irritating to the eyes and skin, and it can cause respiratory irritation if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,1-Trifluoroundec-4-yn-2-ol has several advantages and limitations when used in laboratory experiments. It is a relatively non-toxic compound, and it is not known to be a mutagen or carcinogen. However, it is a volatile compound and should be handled with care. In addition, it is an irritant to the eyes and skin, and it can cause respiratory irritation if inhaled.
Orientations Futures
1,1,1-Trifluoroundec-4-yn-2-ol has potential applications in the development of new drugs and as a replacement for other fluorinated compounds. It could also be used as a solvent for various reactions, and it could be used as a reagent in the synthesis of pharmaceutical intermediates. Additionally, further research could be done to investigate the potential biochemical and physiological effects of the compound, as well as its potential uses in other scientific research applications.
Propriétés
IUPAC Name |
1,1,1-trifluoroundec-4-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h10,15H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHILKSTYXLCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoroundec-4-yn-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485598.png)

![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485601.png)
![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]oxolan-3-ol](/img/structure/B1485602.png)

amino}propanenitrile](/img/structure/B1485605.png)
![trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485607.png)
![trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485608.png)
![1-{[(2-Methoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485609.png)

![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485615.png)
![1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485616.png)
![1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485617.png)
![trans-2-[(3-Ethoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485621.png)